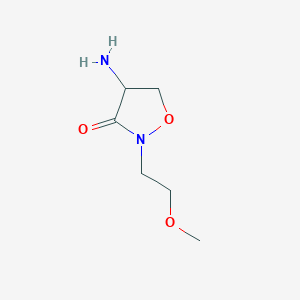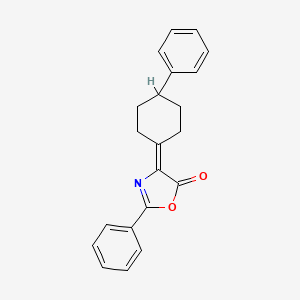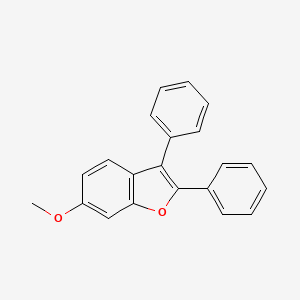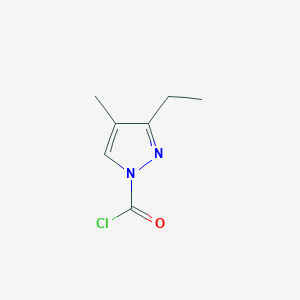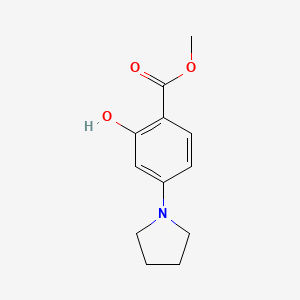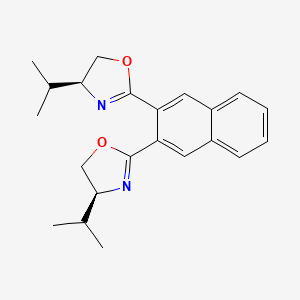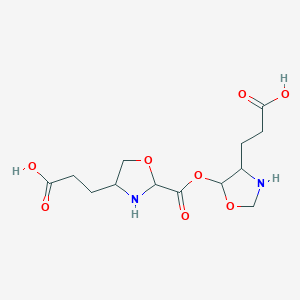![molecular formula C14H13NO4 B12890068 1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one CAS No. 88484-92-8](/img/structure/B12890068.png)
1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethyl-4-(2-nitrophenyl)furan-3-yl)ethanone is a complex organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes a nitrophenyl group and dimethyl substitutions, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethyl-4-(2-nitrophenyl)furan-3-yl)ethanone typically involves multiple steps, starting with the preparation of the furan ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions. The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, catalytic processes, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the nitrophenyl group with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethyl-4-(2-nitrophenyl)furan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃, H₂SO₄) are used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,5-Dimethyl-4-(2-nitrophenyl)furan-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-4-(2-nitrophenyl)furan-3-yl)ethanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethyl-4-phenylfuran-3-yl)ethanone: Lacks the nitro group, resulting in different chemical and biological properties.
1-(2,4-Dimethyl-3-furanyl)ethanone: Differently substituted furan ring, leading to variations in reactivity and applications.
Uniqueness
1-(2,5-Dimethyl-4-(2-nitrophenyl)furan-3-yl)ethanone is unique due to the presence of both the nitrophenyl group and the dimethyl substitutions. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88484-92-8 |
|---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-[2,5-dimethyl-4-(2-nitrophenyl)furan-3-yl]ethanone |
InChI |
InChI=1S/C14H13NO4/c1-8(16)13-9(2)19-10(3)14(13)11-6-4-5-7-12(11)15(17)18/h4-7H,1-3H3 |
InChI Key |
JIJLXRNSQGJBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)C)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


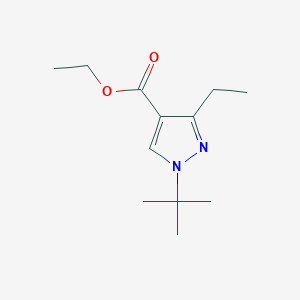
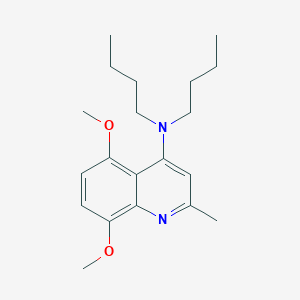

![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)
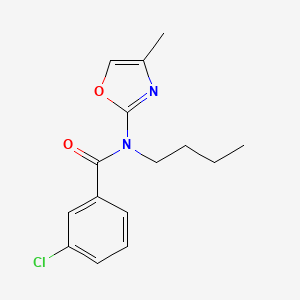
![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
